4-formylphenyl 4-bromobenzenesulfonate

Crystal engineering Halogen bonding Supramolecular chemistry

4-Formylphenyl 4-bromobenzenesulfonate (C₁₃H₉BrO₄S, Mr = 341.17) is a dual-functional aryl sulfonate ester that integrates a para-substituted benzaldehyde (formyl) group with a 4-bromobenzenesulfonate moiety. This molecule belongs to a well-defined class of 4-formylphenyl 4-substituted benzenesulfonates, which have been systematically compared through X-ray crystallography and DFT calculations to elucidate the role of noncovalent interactions in supramolecular assembly.

Molecular Formula C13H9BrO4S
Molecular Weight 341.18 g/mol
Cat. No. B4021231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formylphenyl 4-bromobenzenesulfonate
Molecular FormulaC13H9BrO4S
Molecular Weight341.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H
InChIKeyCYWCOGRRAOMWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 4-Bromobenzenesulfonate: Core Reactivity and Comparative Positioning for Scientific Procurement


4-Formylphenyl 4-bromobenzenesulfonate (C₁₃H₉BrO₄S, Mr = 341.17) is a dual-functional aryl sulfonate ester that integrates a para-substituted benzaldehyde (formyl) group with a 4-bromobenzenesulfonate moiety. This molecule belongs to a well-defined class of 4-formylphenyl 4-substituted benzenesulfonates, which have been systematically compared through X-ray crystallography and DFT calculations to elucidate the role of noncovalent interactions in supramolecular assembly [1]. The compound serves as a strategic intermediate in medicinal chemistry, where the aldehyde group enables clean Schiff base formation with diamines to generate bis-sulfonate derivatives, while the bromine atom imparts distinct solid-state characteristics not achievable with methyl or chloro analogs [1][2]. Its crystallographic parameters—triclinic P-1 space group, unit cell volume 672.06 ų, and density 1.687 Mg m⁻³—differentiate it from the monoclinic packing observed for its chloro counterpart [3].

Why 4-Formylphenyl 4-Bromobenzenesulfonate Cannot Be Replaced by Its Chloro or Methyl Analogs: A Structural Rationale


Although 4-formylphenyl 4-bromobenzenesulfonate shares the aldehyde functional handle with its 4-chloro (4b) and 4-methyl (4a) analogs, the identity of the 4-substituent on the sulfonate ring dictates fundamentally different solid-state interaction profiles. The bromine atom participates in stabilizing Br···O halogen bonds (3.094 Å, angle 174.78°) that are structurally absent in the chloro derivative, resulting in divergent crystal packing (triclinic P-1 vs. monoclinic P2₁/c) and distinct material properties such as density and mechanical behavior [1]. Furthermore, the bromobenzenesulfonate group serves as a superior leaving group relative to methyl or unsubstituted benzenesulfonates in nucleophilic displacement reactions, making the compound irreplaceable for applications that require both a reactive aldehyde site and a halogen-bond-directing heavy atom for crystal engineering or downstream derivatization [1][2]. Generic substitution with a 4-chloro or 4-methyl congener would eliminate the halogen-bonding functionality and alter the reactivity profile of the sulfonate ester, compromising the structural and chemical integrity of the designed system.

Quantitative Differentiation of 4-Formylphenyl 4-Bromobenzenesulfonate: Comparative Crystallographic, Synthetic, and Biological Evidence


Halogen-Bond-Driven Supramolecular Assembly: Direct Comparison of Br vs. Cl in 4-Formylphenyl Arylsulfonates

In a single-study head-to-head comparison, 4-formylphenyl 4-bromobenzenesulfonate (4c) forms a directional Br4'···O21^i halogen bond with a distance of 3.094 (3) Å and an angle C4'—Br4'—O21^i of 174.78 (9)°, as determined by single-crystal X-ray diffraction at 296 K. By contrast, the chloro analog (4b) exhibits no analogous Cl···O halogen bond in its geometric parameters; the only contact listed for Cl4' is the covalent C4'—Cl4' bond at 1.735 (2) Å [1]. Density functional theory (DFT) calculations and Bader's atoms-in-molecules analysis confirm the stabilizing nature of this Br···O interaction, which is absent for the chloro derivative [1].

Crystal engineering Halogen bonding Supramolecular chemistry

Divergent Crystal Systems and Unit Cell Parameters: 4-Bromo vs. 4-Chloro Solid-State Architecture

4-Formylphenyl 4-bromobenzenesulfonate (4c) crystallizes in the triclinic space group P-1 (Z = 2) with unit cell parameters a = 6.8248 (3) Å, b = 7.2849 (4) Å, c = 15.1587 (9) Å, α = 79.746 (3)°, β = 83.57 (2)°, γ = 65.091 (2)°, and a cell volume of 672.06 (6) ų [1]. In contrast, 4-formylphenyl 4-chlorobenzenesulfonate (4b) crystallizes in the monoclinic space group P2₁/c (Z = 4) with a = 10.4670 (5) Å, b = 11.9547 (5) Å, c = 10.6575 (4) Å, β = 98.045 (1)°, and V = 1320.45 (10) ų [2]. The calculated density for 4c is 1.687 Mg m⁻³, while for 4b it is 1.493 Mg m⁻³, reflecting a >13% higher density for the bromo compound driven by more efficient packing mediated by halogen bonds [1][2].

X-ray crystallography Polymorphism Materials chemistry

Synthetic Utility: Aldehyde-Enabled Synthesis of Bis-Sulfonate Anticancer Agents Not Accessible from Non-Formyl Analogs

4-Formylphenyl 4-bromobenzenesulfonate (1) serves as the sole aldehyde-bearing precursor in the synthesis of a series of seven bis-4-bromobenzenesulfonate derivatives (2a–g). The formyl group undergoes condensation with α,ω-diaminoalkanes (1,4-diaminobutane through 1,10-diaminodecane) via dry heating to generate Schiff base-linked hybrid molecules [1]. The resulting bis-sulfonates (2a–g) were screened against 9 brain cancer cell lines, 3 lung cancer lines (A549, Calu1, H1650), and 3 bone cancer lines (MG63, Saos2, SW1353), with molecular docking against EGFR and VEGFR1 targets. Without the 4-formyl functionality, this entire class of bis-sulfonate hybrids cannot be constructed from simpler benzenesulfonate esters, establishing the target compound as a non-substitutable building block for this chemotype [1].

Medicinal chemistry Schiff base synthesis Hybrid molecule design

Heavy-Atom Effect: Enhanced X-ray Absorption and Scattering Contrast vs. Chloro and Methyl Analogs

The presence of bromine (Z = 35) in 4-formylphenyl 4-bromobenzenesulfonate provides significantly greater X-ray absorption and anomalous scattering compared to the chloro (Z = 17) and methyl (Z = 6 for C) analogs. The linear absorption coefficient μ for Mo Kα radiation is 3.28 mm⁻¹ for the bromo compound (3c data from the same series) versus 0.45 mm⁻¹ for the chloro analog (4b), representing a >7-fold enhancement [1][2]. This heavy-atom advantage facilitates experimental phasing in macromolecular crystallography when the compound is used as a soaking ligand or co-crystallization agent, and provides stronger electron density contrast in small-molecule studies.

Crystallography X-ray diffraction Phasing

Priority Application Scenarios for 4-Formylphenyl 4-Bromobenzenesulfonate Based on Verified Differentiation


Crystal Engineering of Halogen-Bonded Supramolecular Architectures

4-Formylphenyl 4-bromobenzenesulfonate is the required tecton for constructing solid-state assemblies that rely on directional Br···O halogen bonds. As demonstrated by Andleeb et al. (2018), only the bromo derivative forms a stabilizing Br4'···O21^i interaction (3.094 Å, 174.78°), which is structurally absent in the chloro and methyl analogs [1]. Researchers designing co-crystals, metal-organic frameworks, or halogen-bonded networks should select this compound over its 4-chloro or 4-methyl counterparts when a reliable, structure-directing halogen-bond donor is needed.

Medicinal Chemistry: Modular Synthesis of Bis-Sulfonate Hybrid Anticancer Agents

This compound serves as the exclusive aldehyde-functionalized precursor for generating Schiff base-linked bis-4-bromobenzenesulfonate derivatives (2a–g) with demonstrated anticancer activity across brain, lung, and bone cancer cell lines. The condensation with α,ω-diaminoalkanes proceeds under dry heating conditions, yielding a series of hybrid molecules that cannot be accessed from non-formyl sulfonate esters [2]. Medicinal chemistry groups pursuing dual-pharmacophore strategies should procure this specific compound to access this chemotype.

X-ray Crystallographic Phasing via Heavy-Atom Anomalous Scattering

With a linear absorption coefficient of ~3.28 mm⁻¹ (Mo Kα), 4-formylphenyl 4-bromobenzenesulfonate provides >7-fold stronger X-ray scattering than its chloro analog (μ = 0.45 mm⁻¹) [1]. This heavy-atom advantage makes it the preferred choice for single-wavelength anomalous diffraction (SAD) phasing experiments, where the bromine atom serves as an intrinsic anomalous scatterer for determining macromolecular or small-molecule crystal structures. The aldehyde group additionally allows covalent attachment to biomolecular targets for co-crystallization studies.

Solid-Form Screening and Density-Functional Material Design

The compound's triclinic P-1 packing and 13% higher density (1.687 vs. 1.493 Mg m⁻³ for the chloro analog) translate to distinct mechanical and solubility profiles [1][3]. Formulation scientists conducting solid-form screening for sulfonate ester intermediates should include 4c in their polymorph landscape assessments, as the bromine-driven halogen bonding can stabilize crystal forms not accessible to the chloro or methyl series, potentially offering advantages in stability, flowability, or dissolution rate.

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